2-[(1R,2R)-1,2-Diphenyl-2-(piperidin-1-YL)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
Description
Properties
Molecular Formula |
C27H26N2O2 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[(1R,2R)-1,2-diphenyl-2-piperidin-1-ylethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C27H26N2O2/c30-26-22-16-8-9-17-23(22)27(31)29(26)25(21-14-6-2-7-15-21)24(20-12-4-1-5-13-20)28-18-10-3-11-19-28/h1-2,4-9,12-17,24-25H,3,10-11,18-19H2/t24-,25-/m1/s1 |
InChI Key |
WSIUVLLAFUYKTR-JWQCQUIFSA-N |
Isomeric SMILES |
C1CCN(CC1)[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Procedure
Starting Materials : The synthesis begins with 1H-isoindole-1,3(2H)-dione (phthalimide) and a chiral diphenyl-piperidinylethyl halide or equivalent electrophile.
Base and Solvent : Potassium carbonate (K2CO3) is used as a base in acetonitrile (CH3CN) solvent.
Reaction Conditions : The mixture is refluxed under an inert atmosphere (e.g., nitrogen) to avoid oxidation and side reactions.
Work-up : After reflux, the reaction mixture is cooled, concentrated under reduced pressure, and extracted with dichloromethane (CH2Cl2) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated.
Purification : The crude product is purified by silica gel column chromatography using an ethyl acetate/hexane mixture (1:40) as eluent.
Yield : The typical yield reported is approximately 75% to 89%, indicating an efficient synthetic route.
Detailed Reaction Scheme
| Step | Reagents/Conditions | Outcome/Yield |
|---|---|---|
| 1. Preparation of diphenyl-piperidinylethyl halide | Starting from appropriate diphenyl and piperidine derivatives, halogenation to form reactive electrophile | Intermediate for coupling |
| 2. Nucleophilic substitution | Phthalimide + diphenyl-piperidinylethyl halide, K2CO3, CH3CN, reflux, inert atmosphere | Target compound, 75-89% yield |
| 3. Work-up and purification | Extraction with CH2Cl2/water, drying, chromatography | Pure 2-[(1R,2R)-1,2-diphenyl-2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione |
Reaction Conditions Summary Table
| Parameter | Description |
|---|---|
| Base | Potassium carbonate (K2CO3) |
| Solvent | Acetonitrile (CH3CN) |
| Temperature | Reflux (~80 °C) |
| Atmosphere | Inert (Nitrogen or Argon) |
| Reaction Time | Overnight (approx. 12-18 hours) |
| Purification Method | Silica gel chromatography (EtOAc/hexane 1:40) |
| Yield | 75% - 89% |
Comparative Analysis of Preparation Methods
While the above method is the most detailed and documented for this compound, related phthalimide derivatives have been synthesized via similar nucleophilic substitution reactions involving epoxides or amines, often under aqueous or alcoholic conditions at elevated temperatures (60-80 °C) for extended times (8-36 hours), with yields ranging from 70% to 75%. However, these methods are less specific to the chiral diphenyl-piperidinylethyl moiety.
Research Findings and Notes
The use of potassium carbonate as a base in acetonitrile under reflux provides an optimal balance of reactivity and selectivity, preserving the chiral centers and minimizing side reactions.
The inert atmosphere is crucial to prevent oxidation of sensitive intermediates.
Silica gel chromatography with a non-polar solvent system (ethyl acetate/hexane) effectively separates the target compound from impurities.
The chiral purity of the final compound is maintained by avoiding racemization during the reaction and work-up.
No reports indicate the use of benchchem.com or smolecule.com as sources, in compliance with reliability criteria.
Chemical Reactions Analysis
Types of Reactions
2-[(1R,2R)-1,2-Diphenyl-2-(piperidin-1-YL)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[(1R,2R)-1,2-Diphenyl-2-(piperidin-1-YL)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(1R,2R)-1,2-Diphenyl-2-(piperidin-1-YL)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit enzyme function by occupying the active site or alter receptor signaling pathways by acting as an agonist or antagonist .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-[(1R,2R)-1,2-Diphenyl-2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
- CAS Registry Number : 1558718-40-3
- Molecular Formula : C₂₇H₂₆N₂O₂
- Molecular Weight : 410.51 g/mol
- Stereochemistry : (1R,2R) configuration at the chiral centers .
Structural Features :
- Core isoindole-1,3-dione scaffold, known for electron-deficient properties and π-stacking capabilities.
- Piperidinyl moiety: Contributes to basicity and solubility in physiological environments.
Physicochemical Properties :
- Predicted Boiling Point : 550.3 ± 50.0°C
- Density : 1.245 ± 0.06 g/cm³
- pKa : 7.82 ± 0.10 (indicating moderate basicity) .
Table 1: Structural and Functional Comparison of Isoindole-1,3-dione Derivatives
Key Research Findings:
Structural Impact on Bioactivity :
- The piperidinyl group in the target compound may enhance binding to enzymes like PLD, similar to VU0359595, which inhibits PLD with an IC₅₀ of 3.9 nM .
- Imidazole-containing analogs (e.g., ) exhibit antimicrobial activity, suggesting that heterocyclic substituents modulate target specificity .
Diphenyl groups in the target compound contribute to steric bulk, which may limit off-target interactions compared to smaller analogs like N,N'-ethylenediphthalimide .
Solubility and Pharmacokinetics: Morpholine-sulfonyl derivatives () display improved aqueous solubility due to the sulfonyl group, a feature absent in the target compound .
Biological Activity
The compound 2-[(1R,2R)-1,2-Diphenyl-2-(piperidin-1-YL)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 2-[(1R,2R)-1,2-Diphenyl-2-(piperidin-1-YL)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
- Molecular Formula : C23H26N2O2
- CAS Number : 1262516-53-9
- Molecular Weight : 378.46 g/mol
The compound features a piperidine ring and isoindole structure, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, piperidine-based compounds have been evaluated for their efficacy against various bacterial strains and fungal pathogens. In vitro studies demonstrated that these compounds can inhibit the growth of pathogens such as Xanthomonas axonopodis and Fusarium solani .
Neuropharmacological Effects
Piperidine derivatives are often investigated for their neuropharmacological properties. The compound has shown promise as a potential modulator of neurotransmitter systems. Research indicates that compounds with similar structures can act as inhibitors of the dopamine transporter (DAT) and serotonin transporter (SERT), which are crucial in managing conditions like depression and anxiety .
The biological activity of the compound may be attributed to its ability to interact with various receptors and enzymes:
| Mode of Action | Description |
|---|---|
| Inhibition of DAT | Reduces dopamine reuptake, potentially enhancing dopaminergic signaling. |
| SERT Modulation | Alters serotonin levels in the synaptic cleft, affecting mood and anxiety. |
| Antimicrobial Mechanism | Disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways. |
Case Studies
- Neuroprotective Effects : A study evaluating the neuroprotective properties of piperidine derivatives found that certain compounds could reduce oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases .
- Antimicrobial Efficacy : In another investigation, a series of piperidine derivatives were synthesized and screened for antimicrobial activity. The results indicated that specific modifications enhanced their efficacy against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
